3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropoxy group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the boronate ester, which can be synthesized from pinacolborane and isopropyl acetate under inert atmosphere conditions . The benzamide core is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The boronate ester can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group would yield a ketone, while reduction of the benzamide would produce an amine.
Scientific Research Applications
3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. In organic synthesis, the boronate ester moiety acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the benzamide moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has an aldehyde group instead of the isopropoxy and N-methyl groups.
Isopropenylboronic acid pinacol ester: This compound features an isopropenyl group instead of the isopropoxy group.
Uniqueness
3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C17H26BNO4 |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
N-methyl-3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H26BNO4/c1-11(2)21-14-10-12(15(20)19-7)8-9-13(14)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3,(H,19,20) |
InChI Key |
NFVFYTJTVSAXLA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)OC(C)C |
Origin of Product |
United States |
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